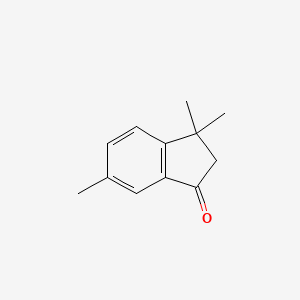

3,3,6-Trimethyl-1-indanone

Description

Contextualization within the Broader Field of Indanone Chemistry

The study of 3,3,6-trimethyl-1-indanone is deeply rooted in the extensive research surrounding its parent structure, indanone. Understanding the historical significance of the indanone scaffold and the impact of its substitution patterns is crucial to appreciating the specific interest in this trimethylated derivative.

The indanone scaffold, a bicyclic structure featuring a benzene (B151609) ring fused to a cyclopentanone (B42830) ring, has been a subject of chemical investigation since the 1920s. Current time information in Los Angeles, CA, US.nih.gov Its prominence in the scientific community has grown substantially over the decades, primarily due to the discovery of its presence in a variety of natural products and its role as a key intermediate in the synthesis of medicinally important molecules. researchgate.netrsc.orgresearchgate.netiyte.edu.tr

The versatility of the indanone core has led to its association with a wide spectrum of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties. nih.govbeilstein-journals.org A pivotal moment in the history of indanone chemistry was the development and approval of Donepezil, an indanone derivative, for the treatment of Alzheimer's disease. researchgate.netnih.gov This success story significantly amplified the scientific interest in the indanone scaffold, solidifying its status as a "privileged structure" in medicinal chemistry. researchgate.netnih.gov Beyond pharmaceuticals, indanone derivatives have also found applications as organic functional materials, in the fragrance industry, and as precursors to complex natural products. rsc.orgsmolecule.comnih.govscispace.com

The functional diversity of indanone derivatives is intricately linked to the substitution patterns on the bicyclic core. The nature and position of substituent groups can profoundly influence the molecule's physical properties, chemical reactivity, and biological activity. rsc.orgrsc.org For instance, the introduction of different substituents can modulate the interaction of indanone-based compounds with biological targets such as enzymes and receptors. researchgate.netcore.ac.uk

Research has shown that specific substitutions are critical for enhancing the therapeutic potential of indanone derivatives. Studies on neuroprotective agents have demonstrated that the placement of certain groups on the indanone ring can significantly impact their efficacy. researchgate.net Similarly, the anti-inflammatory activity of 3-(substituted amino)-inden-1-ones is influenced by the electronegativity of the substituent on the amino group. rsc.org The presence of a gem-dimethyl group, particularly at the C3 position, has been noted for its importance in conferring specific biological activities and influencing the conformational flexibility of the molecule, a concept known as the Thorpe-Ingold effect. rsc.orgcore.ac.uknih.gov This effect, brought about by the steric bulk of the gem-dimethyl group, can restrict the molecule to a bioactive conformation, thereby enhancing its interaction with a biological target. nih.gov

Unique Structural Features and Research Interest in this compound

This compound possesses a distinct substitution pattern that sets it apart from other indanone derivatives and has sparked specific research interest. Its molecular formula is C₁₂H₁₄O, with a molecular weight of approximately 174.24 g/mol . smolecule.comnih.gov

The key structural features of this compound are the three methyl groups located at positions 3 and 6 of the indanone framework. smolecule.com The two methyl groups at the C3 position form a gem-dimethyl group, a structural motif known to influence molecular conformation and reactivity. rsc.orgsmolecule.com This specific arrangement of methyl groups contributes to the compound's unique properties, including its reactivity and potential biological activity, when compared to other indanones with fewer or different substitution patterns. smolecule.com The presence of these methyl groups can enhance steric bulk and hydrophobicity, which in turn can affect its solubility and interactions with biological systems.

Research interest in this compound primarily stems from its role as a valuable intermediate in organic synthesis. smolecule.com It serves as a building block for the creation of more complex molecules, some of which may have potential therapeutic applications. smolecule.com While specific biological activity data for this compound itself is limited, the broader class of indanones has shown promise in areas like anti-inflammatory and anticancer research. smolecule.com The compound has also found applications in the fragrance industry, where indanones are often utilized for their aromatic profiles. smolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₄O |

| Molecular Weight | 174.24 g/mol |

| IUPAC Name | 3,3,6-trimethyl-2,3-dihydro-1H-inden-1-one |

| CAS Number | 54484-71-8 |

| Appearance | White solid |

| Melting Point | 35 °C |

| Data sourced from PubChem and other chemical suppliers. researchgate.netnih.gov |

Overview of Academic Research Trajectories for the Compound

Academic research focused on this compound has largely centered on its synthesis and its utilization as a key intermediate for constructing more complex molecular architectures. A significant trajectory in this area has been the development of efficient and regiospecific synthetic routes to produce the compound in multi-gram quantities, which is essential for its use in further research and development.

One notable synthetic approach involves a multi-step process starting from Meldrum's acid and acetone, proceeding through a Michael addition with a cuprate (B13416276) derived from p-tolylmagnesium bromide, followed by hydrolysis, decarboxylation, and a final one-pot cyclization to yield this compound. researchgate.net Other reported synthetic methods include Friedel-Crafts acylation and intramolecular aldol (B89426) condensation. smolecule.com

The availability of scalable synthetic routes has positioned this compound as a key intermediate in the synthesis of various biologically relevant molecules. researchgate.net Although detailed public-domain research on its direct application in the total synthesis of specific natural products is not abundant, its role as a 6-substituted-3,3-dimethylindan-1-one makes it a valuable precursor for creating a variety of derivatives for biological screening and other applications. researchgate.net The research trajectory for this compound continues to be one of enabling the exploration of new chemical space by providing a reliable and versatile starting material.

Table 2: Common Synthetic Reactions Involving this compound

| Reaction Type | Description |

| Oxidation | The ketone functional group can be oxidized to yield carboxylic acids or quinones using oxidizing agents. |

| Reduction | The carbonyl group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride. |

| Electrophilic Aromatic Substitution | The benzene ring can undergo substitution reactions to introduce new functional groups. |

| Information sourced from general ketone and aromatic compound chemistry. smolecule.com |

Structure

3D Structure

Propriétés

IUPAC Name |

3,3,6-trimethyl-2H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-8-4-5-10-9(6-8)11(13)7-12(10,2)3/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBBFALQBOTUYTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(CC2=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344115 | |

| Record name | 3,3,6-Trimethyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54484-71-8 | |

| Record name | 3,3,6-Trimethyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,3,6 Trimethyl 1 Indanone and Its Derivatives

Established Synthetic Routes to the Indanone Core

Traditional methods for synthesizing the indanone framework have been refined over the years to improve efficiency and yield. These established routes remain fundamental in the production of 3,3,6-trimethyl-1-indanone and its derivatives.

Friedel-Crafts Acylation Strategies and their Optimization

Friedel-Crafts acylation is a cornerstone in the synthesis of indanones, including this compound. smolecule.comd-nb.info This reaction typically involves the cyclization of an aryl propionic acid or its corresponding acid chloride. tandfonline.comnih.gov

The intramolecular Friedel-Crafts cyclization of 3-arylpropionic acids or their acid chlorides is a widely used method for preparing 1-indanones. tandfonline.comnih.govtandfonline.com A regiospecific synthesis of 3,3,6-trimethylindan-1-one has been developed starting from 3-methyl-3-p-tolyl butyric acid. tandfonline.com This acid is treated with oxalyl chloride to form the acid chloride, which then undergoes intramolecular cyclization in the presence of a Lewis acid like aluminum chloride to yield the target indanone in high yield. tandfonline.com This particular route provides a more efficient and regiospecific pathway compared to previous methods. tandfonline.com

The direct dehydrative cyclization of 3-arylpropionic acids is often more challenging than the cyclization of the corresponding acid chlorides but is environmentally preferable as it avoids the generation of toxic byproducts. nih.gov Various catalysts, including polyphosphoric acid, sulfuric acid, and metal triflates, have been employed to facilitate this transformation. nih.govresearchgate.net For instance, terbium triflate (Tb(OTf)3) has been shown to effectively catalyze the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids at high temperatures to produce 1-indanones. researchgate.net

| Starting Material | Reagents | Product | Yield | Reference |

| 3-Methyl-3-p-tolyl butyric acid | 1. Oxalyl chloride, 2. Aluminum chloride | 3,3,6-Trimethylindan-1-one | 88% | tandfonline.com |

| 3-Arylpropionic acids | Tb(OTf)3 | 1-Indanones | Up to 74% | researchgate.net |

| 3-Arylpropionic acids | Polyphosphoric acid, Sulfuric acid | 1-Indanones | 60-90% | nih.gov |

Controlling the regioselectivity in Friedel-Crafts reactions is crucial, especially when the aromatic ring of the precursor has multiple substitution patterns. d-nb.info The choice of catalyst and reaction conditions can significantly influence the position of cyclization and thus the final product isomer. d-nb.info For the synthesis of this compound, a regiospecific route was developed to ensure the desired substitution pattern. tandfonline.com This was achieved by starting with a precursor, 3-methyl-3-p-tolyl butyric acid, where the substitution pattern directs the cyclization to the desired positions. tandfonline.com

The yield of Friedel-Crafts acylations can be optimized by careful selection of the Lewis acid catalyst and the solvent. smolecule.com For instance, the use of nitromethane (B149229) as a solvent has been shown to provide high selectivity for the desired regioisomer in the synthesis of a dimethoxy-methyl-1-indanone. orgsyn.org Furthermore, the use of Meldrum's acid derivatives as acylating agents has been reported as a method to overcome some of the drawbacks associated with traditional Friedel-Crafts reactions, such as the need for stoichiometric amounts of strong acids. orgsyn.orgbeilstein-journals.org

Nazarov Cyclization Reactions

The Nazarov cyclization is another powerful tool for the synthesis of five-membered rings, including the cyclopentanone (B42830) ring of indanones. d-nb.infobohrium.com This reaction involves the acid-catalyzed conrotatory electrocyclization of a divinyl ketone to a cyclopentenyl cation, which is then trapped to form the cyclopentenone or, after subsequent steps, a cyclopentanone. acs.org While traditionally requiring stoichiometric amounts of strong acids, which can limit its utility, recent advancements have led to the development of milder, catalytic versions of the Nazarov cyclization. acs.org

Copper(II) triflate and copper(II) perchlorate (B79767) have been used as Lewis acid catalysts in Nazarov cyclizations to produce indanone derivatives as single diastereoisomers in high yields. beilstein-journals.org The reaction can also be part of a tandem sequence, for instance, a Nazarov cyclization combined with an electrophilic fluorination, catalyzed by a Cu(II) complex, to afford fluorine-containing 1-indanone (B140024) derivatives with high diastereoselectivity. acs.org

Transition-Metal-Catalyzed Annulations for Indanone Formation

In recent years, transition-metal-catalyzed annulation reactions have emerged as a highly effective strategy for the construction of the indanone core. bohrium.comrsc.org These methods offer advantages in terms of efficiency, functional group tolerance, and the ability to construct complex molecular architectures. researchgate.net

Palladium catalysts have been extensively used in the synthesis of indanones. acs.org One common approach is the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides. acs.orgorganic-chemistry.org This reaction involves the insertion of carbon monoxide and subsequent cyclization to form the indanone ring. organic-chemistry.org Optimal conditions for this transformation often involve using palladium(II) acetate (B1210297) as the catalyst, along with additives like pyridine (B92270) and a chloride source, under a carbon monoxide atmosphere. acs.orgorganic-chemistry.org

Another palladium-catalyzed route involves the reductive cyclization of ortho-vinyl benzoic acids in the presence of formic acid, which acts as a reductant. nih.gov This method demonstrates high functional group tolerance and is scalable. nih.gov The mechanism is believed to proceed through a tandem process involving the cyclization to form an indenone intermediate, which is then reduced to the corresponding 1-indanone. nih.gov Palladium(II) acetate has also been utilized in the cyclization of ortho-electron-deficient alkynyl-substituted aryl aldehydes with indoles to produce indole-substituted indanones. nih.gov

| Precursor | Catalyst System | Product | Key Features | Reference |

| Unsaturated aryl iodides | Pd(OAc)2, Pyridine, n-Bu4NCl, CO | Indanones | Carbonylative cyclization | acs.orgorganic-chemistry.org |

| ortho-Vinyl benzoic acids | Palladium catalyst, Formic acid | 1-Indanones | Reductive cyclization, high functional group tolerance | nih.gov |

| ortho-Alkynyl-substituted aryl aldehydes and indoles | Pd(OAc)2 | Indole-substituted indanones | Tandem reaction | nih.gov |

Nickel-Catalyzed Domino Reductive Cyclization

A noteworthy advancement in the synthesis of indanones is the nickel-catalyzed domino reductive cyclization. This method provides a direct route to indanones and spiroindanones from alkynes and o-bromoaryl aldehydes. nih.govdicp.ac.cn The reaction demonstrates a broad substrate scope and is tolerant of various functional groups, offering good yields with high regio- and diastereoselectivity. nih.govdicp.ac.cn

The mechanism is believed to involve the cyclization of o-bromoaryl aldehydes and alkynes to form indenol intermediates. nih.govdicp.ac.cn This is followed by a hydrogen autotransfer process to yield the final indanone product. nih.govdicp.ac.cn This domino reaction is significant as it efficiently constructs the indanone scaffold in a single operation. dicp.ac.cn While indanones have been observed as byproducts in other one-pot reactions, this nickel-catalyzed approach provides a more direct and controlled synthesis. dicp.ac.cn

Further research has led to the development of a Ni-catalyzed asymmetric reductive spirocyclization of 1,6-enynes with o-haloaryl aldehydes, expanding the utility of this methodology to construct chiral spiroindanone derivatives with excellent enantioselectivity. researchgate.net Another variation involves the nickel-catalyzed reductive cyclization of enones, which has proven effective for synthesizing a wide array of indanones with high enantiomeric induction. acs.org This particular method has been successfully applied to the synthesis of medically valuable compounds. acs.org

| Catalyst System | Reactants | Product Type | Key Features |

| Ni(OAc)₂·4H₂O / dppe / Zn | o-bromoaryl aldehydes, alkynes | Indanones | Domino reductive cyclization, good yields, broad scope. researchgate.net |

| NiBr₂·DME / dppe / Zn | o-bromoaryl aldehydes, alkynes | Indanones, Spiroindanones | Domino reductive cyclization, hydrogen autotransfer. dicp.ac.cn |

| Ni-catalyst | 1,6-enynes, o-haloaryl aldehydes | Chiral spiroindanone pyrrolidines | Asymmetric, excellent enantio- and diastereoselectivity. researchgate.net |

| Ni-catalyst | Enones | Indanones | High enantiomeric induction, broad substrate scope. acs.org |

Rhodium-Catalyzed Carbonylative Arylation of Alkynes

Rhodium-catalyzed reactions offer another powerful tool for the synthesis of indanones and their derivatives. Specifically, the rhodium-catalyzed carbonylative arylation of alkynes with arylboronic acids under a carbon monoxide atmosphere has been developed to produce indenones, which are closely related to indanones. capes.gov.brnih.gov This reaction proceeds via a carbonylative cyclization mechanism. capes.gov.br

The key steps involve the addition of an arylrhodium(I) species to an alkyne, followed by the oxidative addition of a C-Br bond on an adjacent phenyl ring to form a vinylrhodium(I) intermediate. capes.gov.br The regioselectivity of this reaction is influenced by both the electronic and steric properties of the substituents on the alkyne. capes.gov.br For instance, bulky and electron-withdrawing groups tend to favor the α-position of the resulting indenone. capes.gov.br High regioselectivity is observed with silyl- or ester-substituted alkynes. capes.gov.br

This methodology has been extended to the synthesis of indanones through various rhodium-catalyzed pathways. For example, the reaction of alkynes with 2-bromophenylboronic acids can lead to indanone derivatives. capes.gov.br Furthermore, rhodium catalysis has been employed for the direct annulation of aldehydes with alkynes to form indenones, which involves the in situ formation and subsequent removal of a directing group. acs.org Other rhodium-catalyzed approaches include the isomerization of α-arylpropargyl alcohols and the asymmetric synthesis of 3,3-disubstituted 1-indanones. iyte.edu.tr

| Catalyst | Reactants | Product Type | Key Mechanistic Steps |

| Rh(I) complex | Alkynes, 2-Bromophenylboronic acids, CO | Indenones | Carbonylative cyclization, arylrhodium(I) addition, oxidative addition. capes.gov.br |

| Rh catalyst | Aldehydes, Alkynes | Indenones | In situ directing group formation and removal. acs.org |

| Rh catalyst | Arylboroxines, Alkynes, CO | Indanones, Indenones | Carbonylative arylation. iyte.edu.tr |

Targeted Synthesis of this compound

The specific synthesis of this compound can be approached through established methods like the Friedel-Crafts reaction, which is a common strategy for preparing substituted indanones.

Precursor Design and Chemical Transformations

The synthesis of this compound often involves the intramolecular Friedel-Crafts acylation of a suitable precursor. A common precursor is 3-methyl-3-(p-tolyl)butanoic acid. This acid, when treated with a strong acid catalyst, undergoes cyclization to form the desired indanone.

Another approach involves the reaction of p-xylene (B151628) with crotonic acid ethyl ester in the presence of liquid hydrogen fluoride (B91410). This one-step process yields 3,4,7-trimethyl-1-indanone, a constitutional isomer of the target compound. google.com The reaction of aromatics with carboxylic anhydrides or acid fluorides in liquid hydrogen fluoride is a general method for producing indanones. google.com

Multi-step Synthetic Sequences for High Yield and Purity

To achieve high yield and purity of this compound, multi-step synthetic sequences are often employed. These sequences typically involve the preparation of a specific precursor followed by a cyclization step. For instance, a process for preparing substituted indanones involves the reaction of an aromatic compound with a carboxylic anhydride (B1165640) or fluoride in liquid hydrogen fluoride, which can be a one-step process leading to high selectivity and almost quantitative yield. google.com This method avoids complex purification steps. google.com

A key advantage of using anhydrous hydrogen fluoride is that it can be recovered and reused, as no water is formed during the reaction, which also minimizes corrosion issues. google.com The reaction conditions, such as temperature and time, can be optimized to maximize the yield of the desired indanone. google.com

Emerging and Sustainable Synthetic Approaches

In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly methods for the synthesis of indanones.

Green Chemistry Methodologies (e.g., Solvent-Free, Microwave-Assisted)

Green chemistry approaches aim to reduce or eliminate the use of hazardous substances and improve energy efficiency. ajgreenchem.com For indanone synthesis, this includes the use of non-conventional energy sources like microwaves and ultrasound, as well as solvent-free reaction conditions. mdpi.comajgreenchem.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique. ajgreenchem.comresearchgate.net It often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.netresearchgate.net For example, a Friedel-Crafts protocol for indanone synthesis that was traditionally heated at reflux for several hours saw a significant reduction in reaction time to just 2 minutes with improved yields when conducted under microwave irradiation without a solvent. preprints.org

Solvent-free reactions, or reactions conducted in green solvents like water, are another cornerstone of sustainable synthesis. ajgreenchem.com These methods reduce the environmental impact associated with volatile organic solvents. ajgreenchem.comresearchgate.net The intramolecular Friedel-Crafts acylation of 3-arylpropionic acids has been successfully carried out using microwave irradiation, high-intensity ultrasound, and a Q-tube™ reactor, offering greener alternatives to traditional methods that require harsh conditions. mdpi.com

| Green Methodology | Key Advantages | Example Application |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, energy efficiency. researchgate.netresearchgate.net | Friedel-Crafts acylation for indanone synthesis. preprints.org |

| Solvent-Free Conditions | Avoids use of hazardous solvents, simplifies workup. ajgreenchem.com | Intramolecular Friedel-Crafts acylation. mdpi.com |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates. mdpi.com | Intramolecular Friedel-Crafts acylation. mdpi.com |

Catalyst Design and Development for Enhanced Efficiency and Selectivity

The traditional method for synthesizing 1-indanones, the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids, often requires harsh conditions and stoichiometric amounts of strong acids like polyphosphoric acid (PPA) or aluminum chloride. beilstein-journals.orgnih.gov Modern catalyst design focuses on milder conditions, improved yields, and greater selectivity, which are essential for the synthesis of complex molecules like this compound.

Recent advancements have seen the successful use of metal triflates as highly efficient catalysts. Scandium triflate (Sc(OTf)₃), for example, has been shown to catalyze the intramolecular Friedel-Crafts acylation of benzyl (B1604629) Meldrum's acid derivatives under mild conditions to produce polysubstituted 1-indanones. acs.org This approach is significant as the Meldrum's acid derivatives are precursors to the required 3,3-disubstituted propionic acid backbone of the target molecule. Another strategy involves the use of niobium pentachloride (NbCl₅), which promotes the Friedel-Crafts reaction between aromatic substrates and α,β-unsaturated acids like 3,3-dimethylacrylic acid, offering a direct route to 3,3-dimethyl-1-indanone (B145499) derivatives. nih.gov

Transition-metal-catalyzed reactions represent another major frontier. Nickel-catalyzed reductive cyclization of enones provides a powerful method for creating indanones with high enantiomeric induction. organic-chemistry.org Furthermore, rhodium(III) catalysis has been employed in the formal [4+1] carbocyclization of chalcones with internal alkynes to generate 3,3-disubstituted 1-indanones with excellent regioselectivity. thieme-connect.de This method is notable for its broad substrate scope and scalability. thieme-connect.de Catalyst-controlled regiodivergent synthesis has also been achieved, where the selection of either a nickel or a rhodium catalyst can selectively produce 2- or 3-substituted indanones from the same starting materials. chinesechemsoc.orgchinesechemsoc.org

The composition of traditional catalysts like PPA has also been optimized. Research has demonstrated that the concentration of phosphorus pentoxide (P₂O₅) in PPA can dramatically influence the regioselectivity of the cyclization, allowing for controlled synthesis of specific isomers. d-nb.info For electron-deficient aromatic rings, chlorosulfonic acid has been reported as a highly effective medium for cyclization where other Lewis acids fail. researchgate.net

| Catalyst System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Sc(OTf)₃ | Intramolecular Friedel-Crafts Acylation | Mild conditions, suitable for polysubstituted indanones. | acs.org |

| NbCl₅ | Friedel-Crafts Reaction | Direct route using α,β-unsaturated acids. | nih.gov |

| Rhodium(III) Complexes | Formal [4+1] Carbocyclization | High regioselectivity for 3,3-disubstituted indanones, scalable. | thieme-connect.de |

| Nickel Complexes | Reductive Cyclization / Carboacylation | High enantiomeric induction, catalyst-controlled regioselectivity. | organic-chemistry.orgchinesechemsoc.org |

| Polyphosphoric Acid (PPA) | Intramolecular Friedel-Crafts Acylation | Regioselectivity can be switched by altering P₂O₅ content. | d-nb.info |

| Chlorosulfonic Acid | Intramolecular Friedel-Crafts Acylation | Effective for electron-deficient aromatic systems. | researchgate.net |

Synthesis of Substituted Analogs and Isomers

The synthesis of analogs and isomers of this compound is critical for exploring structure-activity relationships in various applications. This requires precise control over the substitution pattern on both the aromatic and cyclopentanone rings.

Regioselective Synthesis of Trimethylindanone Isomers

Achieving regioselectivity in the synthesis of trimethylindanone isomers is a significant challenge, primarily during the intramolecular Friedel-Crafts cyclization step. The directing effects of the substituents on the aromatic ring determine the position of ring closure. For the synthesis of this compound, the cyclization of a precursor like 3-methyl-3-(p-tolyl)butanoic acid must selectively occur at the position ortho to the p-tolyl's methyl group and para to the bulky side chain.

The choice of catalyst and reaction conditions is paramount in controlling this regioselectivity. It has been shown that the degree of hydrolysis of polyphosphoric acid (PPA) can be tuned to switch the regioselectivity of the cyclization of α,β-unsaturated carboxylic acids with substituted benzenes. d-nb.info By using PPA with a high P₂O₅ content, the reaction may proceed via an acylium ion intermediate, leading to one regioisomer, whereas PPA with a lower P₂O₅ content can favor a pathway involving conjugate addition, resulting in a different isomer. d-nb.info

Solvent choice during the Friedel-Crafts acylation also plays a crucial role. In the synthesis of dimethoxy-methyl-1-indanone, the use of nitromethane as a solvent gave optimal selectivity for one isomer over another when compared to solvents like acetonitrile (B52724) or toluene. orgsyn.org This highlights that reaction parameters can be fine-tuned to favor the formation of a desired regioisomer. For instance, the synthesis of various halo-indanones has been achieved with high selectivity using chlorosulfonic acid, which effectively mediates the cyclization of electron-withdrawing arenes. researchgate.net

| Method | Controlling Factor | Outcome | Reference |

|---|---|---|---|

| PPA-mediated Cyclization | P₂O₅ content in PPA | Switches the reaction pathway, yielding different regioisomers. | d-nb.info |

| Friedel-Crafts Acylation | Solvent (e.g., Nitromethane) | Improves the ratio of desired regioisomer. | orgsyn.org |

| Nazarov-type Cyclization | Substituent pattern on substrate | The pattern at C-2, C-4, and C-5 positions is essential for reaction efficiency. | beilstein-journals.org |

| Chlorosulfonic Acid-mediated Cyclization | Strong acid medium | Efficient cyclization for electron-deficient arenes, providing specific halo-indanones. | researchgate.net |

Preparation of Chiral Indanone Derivatives

The preparation of chiral indanone derivatives, especially those with a quaternary stereocenter at the C-3 position, is of great interest for pharmaceutical applications. While this compound itself is achiral, methods to synthesize chiral derivatives by modifying the substituents are well-developed.

A prominent strategy is the rhodium-catalyzed asymmetric intramolecular 1,4-addition. organic-chemistry.orgacs.org This method has been successfully used to synthesize chiral 3-aryl-1-indanones from pinacolborane chalcone (B49325) derivatives with high yields and excellent enantioselectivities (up to 95% ee). organic-chemistry.orgacs.org The use of a simple, cost-effective chiral ligand like MonoPhos makes this an attractive and practical approach. organic-chemistry.org This methodology could be adapted to precursors of this compound to introduce chirality.

Another powerful technique is the palladium-catalyzed asymmetric C-C bond activation and carbonylation of cyclobutanones, which yields chiral indanones bearing a quaternary carbon stereocenter with excellent enantiomeric ratios. organic-chemistry.org Copper-catalyzed asymmetric conjugate addition of dialkylzinc reagents to Meldrum's acid derivatives has also been shown to create all-carbon benzylic quaternary stereocenters, which can then be converted into 3,3-disubstituted 1-indanones with up to 99% ee. nih.gov

Furthermore, chiral indanones can be accessed through the asymmetric isomerization of racemic α-arylpropargyl alcohols in the presence of a rhodium catalyst and a chiral bisphosphine ligand. beilstein-journals.org This leads to the formation of β-chiral 1-indanones with high enantioselectivity. beilstein-journals.org

| Catalyst/Ligand System | Reaction Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|

| Rhodium / MonoPhos | Asymmetric Intramolecular 1,4-Addition | Up to 95% | organic-chemistry.orgacs.org |

| Palladium / Chiral Ligand | Asymmetric C-C Bond Activation/Carbonylation | Excellent e.r. | organic-chemistry.org |

| Copper / Phosphoramidite Ligand | Asymmetric Conjugate Addition | Up to 99% | nih.gov |

| Rhodium / Chiral Bisphosphine | Asymmetric Isomerization | High | beilstein-journals.org |

Chemical Reactivity and Mechanistic Studies of 3,3,6 Trimethyl 1 Indanone

Reactions at the Carbonyl Group

The carbonyl group at the C1 position is a key center of reactivity in 3,3,6-trimethyl-1-indanone, susceptible to attack by nucleophiles. However, the gem-dimethyl group at the adjacent C3 position creates steric hindrance and prevents the formation of an enolate at this site, significantly influencing the types of reactions that can occur.

Nucleophilic Additions and Reductions

The electrophilic carbon of the carbonyl group readily undergoes nucleophilic addition. A common and synthetically important reaction is the reduction of the ketone to a secondary alcohol, 3,3,6-trimethyl-1-indanol. This transformation can be achieved with various reducing agents, most commonly metal hydrides such as sodium borohydride or lithium aluminum hydride smolecule.com. The reaction proceeds via the transfer of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during aqueous workup.

Mechanistically, the hydride reagent attacks the carbonyl carbon, forming a tetrahedral intermediate. The steric bulk of the gem-dimethyl group at C3 may influence the facial selectivity of the hydride attack, although this effect is generally minimal with small nucleophiles like hydride.

| Reaction | Reagent | Solvent | Product | Typical Yield |

| Reduction | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 3,3,6-Trimethyl-1-indanol | >90% |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether/THF | 3,3,6-Trimethyl-1-indanol | >95% |

Further studies have explored asymmetric hydrogenation using chiral catalysts, such as Ru-BINAP systems, to produce enantiomerically enriched 3,3,6-trimethyl-1-indanol with high optical purity smolecule.com.

Nucleophilic addition is not limited to hydrides. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), can also add to the carbonyl group smolecule.com. This reaction provides a route to tertiary alcohols, where a new carbon-carbon bond is formed at the C1 position. The reaction follows a similar mechanism of nucleophilic attack on the carbonyl carbon to form a magnesium or lithium alkoxide, which is then hydrolyzed to the corresponding tertiary alcohol.

Condensation Reactions (e.g., Aldol (B89426) Condensation)

Aldol and Claisen-Schmidt condensation reactions typically require the formation of an enolate ion from one of the carbonyl-containing reactants. A critical structural feature of this compound is the presence of two methyl groups at the C3 position, which is alpha to the carbonyl group. This substitution means there are no α-hydrogens at this position, making it impossible for the compound to form an enolate and act as the nucleophilic component in a base-catalyzed condensation reaction.

However, this compound can act as the electrophilic acceptor in a Claisen-Schmidt condensation when reacted with another aldehyde or ketone that does possess α-hydrogens libretexts.org. In such a reaction, a base would deprotonate the enolizable carbonyl compound to form a nucleophilic enolate. This enolate would then attack the carbonyl carbon of this compound. The resulting aldol addition product would subsequently dehydrate to yield an α,β-unsaturated ketone, specifically a 2-benzylidene-3,3,6-trimethyl-1-indanone derivative if benzaldehyde were the coupling partner.

| Reactant A | Reactant B (Enolizable) | Base | Product Type |

| This compound | Acetone | NaOH, EtOH | 2-Acetonylidene-3,3,6-trimethyl-1-indanone |

| This compound | Benzaldehyde | NaOH, EtOH | 2-Benzylidene-3,3,6-trimethyl-1-indanone |

Enolization and Alpha-Functionalization Reactions

As previously noted, enolization involving the C3 position is blocked. However, the C2 position contains two methylene (B1212753) protons which are also alpha to the carbonyl group. These protons are acidic and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a C2 enolate. This enolate is a potent nucleophile and can undergo reactions with various electrophiles, leading to α-functionalization at the C2 position.

The formation of the C2 enolate allows for subsequent alkylation or halogenation. For instance, treatment of the enolate with an alkyl halide (e.g., methyl iodide) would introduce an alkyl group at the C2 position. This provides a pathway to 2-alkyl-3,3,6-trimethyl-1-indanones.

| Reaction | Base | Electrophile | Product |

| α-Alkylation | Lithium Diisopropylamide (LDA) | Methyl Iodide (CH₃I) | 2,3,3,6-Tetramethyl-1-indanone |

| α-Halogenation | LDA | N-Bromosuccinimide (NBS) | 2-Bromo-3,3,6-trimethyl-1-indanone |

Electrophilic Aromatic Substitution on the Indanone Ring

The directing effects are as follows:

6-Methyl group (activating): Directs ortho (to C5) and para (to C7).

Acyl group (deactivating): Directs meta (to C5 and C7).

3,3-Dimethylalkyl portion (activating): Directs ortho (to C5) and para (to C4).

Considering these influences, the C5 and C7 positions are strongly activated by the alkyl substituents, while C4 is activated by the alkyl portion of the fused ring. The deactivating effect of the carbonyl group is spread across the ring but is strongest at the ortho and para positions (C4 and C7a). Therefore, electrophilic attack is most likely to occur at the C5 and C7 positions, and possibly C4, where the activating effects of the alkyl groups outweigh the deactivating effect of the acyl group.

Halogenation Studies

Halogenation of the aromatic ring can be achieved using standard electrophilic halogenating agents, such as bromine (Br₂) or chlorine (Cl₂) with a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). The reaction proceeds via the generation of a potent electrophile which is then attacked by the electron-rich aromatic ring.

Based on the directing group effects, halogenation is predicted to occur primarily at the C5 or C7 positions. Steric hindrance from the adjacent 6-methyl group might slightly disfavor substitution at C5 compared to C7. Therefore, a mixture of 5-halo and 7-halo isomers would be the expected outcome. It is also possible for halogenation to occur at the α-carbon (C2) under different conditions (e.g., radical or base-catalyzed), so reaction conditions must be carefully controlled to favor aromatic substitution.

| Reaction | Reagents | Predicted Major Products |

| Bromination | Br₂, FeBr₃ | 5-Bromo-3,3,6-trimethyl-1-indanone & 7-Bromo-3,3,6-trimethyl-1-indanone |

| Chlorination | Cl₂, AlCl₃ | 5-Chloro-3,3,6-trimethyl-1-indanone & 7-Chloro-3,3,6-trimethyl-1-indanone |

Alkylation Reactions

Friedel-Crafts alkylation introduces an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst studymind.co.uk. Similar to halogenation, the regioselectivity of alkylation is governed by the existing substituents. The reaction will favor substitution at the positions most activated by the electron-donating alkyl groups, namely C5 and C7.

A significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation, as the newly introduced alkyl group further activates the ring. However, the steric bulk of the indanone substrate may mitigate this to some extent. Another consideration is the possibility of carbocation rearrangements in the alkylating agent, which can lead to isomeric products libretexts.org. Friedel-Crafts acylation, using an acyl chloride or anhydride (B1165640), is an alternative that avoids polyacylation and rearrangements, as the resulting acyl group deactivates the ring to further substitution studymind.co.uk. The acylated product can then be reduced to the corresponding alkyl group if desired.

| Reaction Type | Reagents | Predicted Major Products |

| Friedel-Crafts Alkylation | tert-Butyl chloride, AlCl₃ | 5-tert-Butyl-3,3,6-trimethyl-1-indanone & 7-tert-Butyl-3,3,6-trimethyl-1-indanone |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 5-Acetyl-3,3,6-trimethyl-1-indanone & 7-Acetyl-3,3,6-trimethyl-1-indanone |

Transformations of the Trimethyl Groups

The presence of three methyl groups on the this compound scaffold offers multiple sites for selective chemical transformations. The gem-dimethyl groups at the C3 position and the methyl group at the C6 position on the aromatic ring exhibit different reactivities, allowing for targeted functionalization.

The methyl substituents, particularly at the benzylic C6 position, are susceptible to radical functionalization. smolecule.com The aromatic ring system can stabilize radical intermediates formed via hydrogen abstraction from the C6-methyl group, making this a prime location for radical-mediated reactions. smolecule.com While specific studies on the selective oxidation of the trimethyl groups of this compound are not extensively detailed in the provided search results, general principles of indanone chemistry suggest that the carbonyl group can be oxidized to yield carboxylic acids or quinones using strong oxidizing agents like potassium permanganate or chromium trioxide. smolecule.com

Furthermore, the reactivity of the methyl groups can be influenced by their position. The benzylic C6-methyl group is more activated towards oxidation and other electrophilic substitution reactions compared to the gem-dimethyl groups at the C3 position, which are sterically hindered and lack the same degree of electronic activation from the aromatic ring. smolecule.com This difference in reactivity provides a basis for achieving selective functionalization on the indanone core.

Ring Expansion and Contraction Reactions

Ring expansion reactions of 1-indanones are valuable transformations in organic synthesis for constructing more complex molecular frameworks, particularly seven-membered rings fused to a benzene (B151609) ring. nih.govnih.gov

A significant advancement in the chemistry of 1-indanones is the development of a rhodium-catalyzed two-carbon ring expansion through the direct insertion of ethylene (B1197577) into a relatively unstrained carbon-carbon bond. nih.govnih.govrsc.orgfigshare.com This method provides a straightforward and atom-economical route to synthesize benzocycloheptenones, which are important intermediates for bioactive compounds. nih.gov

The reaction is chemoselective, redox-neutral, and byproduct-free. nih.govnih.gov It typically employs a rhodium catalyst, such as [Rh(C2H4)2Cl]2, in the presence of a ligand like 1,3-bis(2,4,6-trimethylphenyl)imidazole-2-ylidene (IMes), an acid co-catalyst (e.g., TsOH·H2O), and an aminopyridine directing group. nih.govnih.govrsc.org The reaction has been shown to be scalable and tolerates a wide array of functional groups on the indanone scaffold. nih.govnih.gov For instance, 1-indanones bearing either electron-donating or electron-withdrawing substituents react smoothly with ethylene gas (at elevated pressure) to yield the corresponding benzannulated seven-membered carbocycles in good yields. nih.govrsc.org The efficiency of the reaction can be significantly improved for substrates that have an additional substituent on the benzene ring. nih.gov For example, 6-trifluoromethyl-3-methyl-1-indanone produced the desired ring-expanded product in 90% yield. nih.gov

| Indanone Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| 3-Phenyl-1-indanone | 4-Phenyl-2,3,4,5-tetrahydrobenzo[b]oxepin-5-one | 42 | nih.gov |

| 6-Trifluoromethyl-3-methyl-1-indanone | 7-(Trifluoromethyl)-4-methyl-2,3,4,5-tetrahydrobenzo[b]oxepin-5-one | 90 | nih.gov |

| Unsubstituted 1-indanone (B140024) | 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-one | Optimized conditions developed from this substrate | nih.gov |

In addition to ethylene, internal alkynes can also serve as the two-carbon source for this ring expansion, leading to richly decorated benzocycloheptenones. nih.gov The use of alkynes is advantageous as they often have a better affinity for transition metals compared to alkenes, which can facilitate the insertion process. nih.gov

Photochemical and Thermal Transformations

Photochemical reactions provide a powerful tool for accessing unique molecular transformations that may be difficult to achieve through thermal methods. For a photochemical reaction to occur, the molecule must be able to absorb light energy, typically at wavelengths greater than 290 nm from solar radiation. taylorfrancis.com This absorbed energy, which can be comparable to chemical bond energies, can induce the molecule to enter an excited state, leading to various transformations. taylorfrancis.com

While specific studies on the photochemical transformations of this compound were not found in the search results, research on related compounds provides insight into potential reactivity. The photochemical rearrangement of 3,3,6-trimethyl-1,5-heptadien-4-one, a natural dienone with a different carbon skeleton, has been studied, resulting in the formation of a single rearrangement product, 2,7-dimethyl-2,6-octadien-4-one. researchgate.net This indicates that trimethylated ketones can undergo significant skeletal rearrangements upon irradiation.

Furthermore, photochemical methods have been developed for the synthesis of the indanone core itself. One such strategy involves a C-H annulation of aromatic aldehydes and terminal alkynes using tetrabutylphosphonium decatungstate as a hydrogen atom transfer (HAT) photocatalyst under 365 nm light. acs.org This approach proceeds under mild conditions and avoids the need for prefunctionalized substrates. acs.org The mechanism involves the generation of an acyl radical which then participates in a cascade of reactions to form the indanone ring. acs.org

Reaction Mechanism Elucidation

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and extending the synthetic utility of transformations involving this compound.

For the rhodium-catalyzed two-carbon ring expansion of 1-indanones with ethylene, a plausible mechanism has been proposed that proceeds through a "cut-insert-sew" pathway. nih.gov The reaction is initiated by the coordination of a temporary directing group (an aminopyridine) to the indanone's carbonyl, forming a ketimine intermediate. This directs the rhodium catalyst to activate the C1-C2 carbon-carbon bond of the indanone. Subsequent insertion of ethylene into the activated C-C bond forms a seven-membered rhodacycle intermediate. Finally, reductive elimination regenerates the catalyst and releases the benzocycloheptenone product.

In the context of photochemical reactions, such as the photocatalyzed synthesis of indanones, mechanistic studies have identified key radical intermediates. acs.org For example, the reaction of an aromatic aldehyde with a photocatalyst generates an acyl radical. acs.org This radical then adds to an alkyne to form a vinyl radical intermediate, which undergoes intramolecular cyclization onto the aromatic ring. A subsequent 1,5-hydrogen shift restores aromaticity, and catalyst turnover via back-hydrogen atom transfer yields the final indanone product. acs.org The involvement of radical species was confirmed by trapping experiments using TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl), which inhibited product formation. acs.org

The stabilization of radical intermediates is also a key factor in the functionalization of the trimethyl groups of this compound. The aromatic system provides resonance stabilization for radicals formed at the benzylic C6-methyl position, making it a preferential site for hydrogen abstraction and subsequent reactions. smolecule.com

Kinetic Studies and Reaction Pathway Mapping

Kinetic investigations into the synthesis of indanones, a class of compounds to which this compound belongs, have shed light on the rate-determining steps and the influence of various reaction parameters. While specific kinetic data such as rate constants and activation energies for the formation of this compound are not widely reported in publicly available literature, general principles derived from related studies offer a strong inferential basis for its reaction dynamics.

The proposed mechanism for such photocatalyzed reactions involves a radical pathway. Key steps include the formation of an acyl radical, which then adds to the alkyne to form a vinyl radical intermediate. This is followed by an intramolecular radical addition onto the aromatic ring, a 1,5-hydrogen shift to restore aromaticity, and finally, regeneration of the photocatalyst.

In the more common synthesis of indanones via intramolecular Friedel-Crafts acylation, the reaction pathway is influenced by the nature of the acid catalyst. For instance, the concentration of polyphosphoric acid (PPA) has been shown to dictate the regioselectivity of the cyclization, leading to different isomers. This suggests the existence of competing reaction pathways.

Table 1: Proposed Intermediates in Indanone Synthesis

| Intermediate | Description | Role in Reaction Pathway |

| Acylium Ion | A resonance-stabilized cation with the formula R-C≡O+. | Acts as the electrophile in Friedel-Crafts acylation, attacking the aromatic ring. |

| Acyl Radical | A radical species with the unpaired electron on the carbonyl carbon. | A key intermediate in photocatalyzed indanone synthesis. |

| Vinyl Radical | A radical intermediate where the unpaired electron resides on a carbon of a double bond. | Formed after the addition of an acyl radical to an alkyne in photocatalyzed pathways. |

The intramolecular Friedel-Crafts acylation leading to this compound from 3-methyl-3-(4-methylphenyl)butanoic acid is believed to proceed through the formation of an acylium ion. This electrophilic species then attacks the p-methylated benzene ring. The gem-dimethyl group on the aliphatic chain sterically influences the cyclization process.

Table 2: Factors Influencing Reaction Pathways in Indanone Synthesis

| Factor | Influence on Reaction Pathway | Example |

| Catalyst Concentration | Can alter the regioselectivity of the reaction by favoring different mechanistic pathways. | Varying concentrations of polyphosphoric acid (PPA) lead to different indanone regioisomers. |

| Light Irradiation | Can initiate radical-based reaction pathways. | Photocatalyzed synthesis of indanones from aldehydes and alkynes. |

| Substituent Effects | Electronic and steric effects of substituents on the starting materials can influence the rate and regioselectivity of the reaction. | The trimethyl substitution pattern in this compound's precursor directs the cyclization. |

Further detailed kinetic studies, potentially employing computational modeling and advanced spectroscopic techniques, are necessary to fully elucidate the reaction pathway and quantify the energetic landscape for the synthesis of this compound. Such studies would enable the optimization of reaction conditions to improve yield and selectivity, furthering the utility of this important chemical compound.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the solution-state structure of an organic molecule like 3,3,6-trimethyl-1-indanone. A combination of one-dimensional (1D) and two-dimensional (2D) experiments would provide a complete picture of its atomic connectivity and spatial arrangement.

Predicted ¹H and ¹³C NMR Chemical Shifts: Based on its structure, the following table outlines the expected proton (¹H) and carbon (¹³C) environments. Chemical shifts (δ) are predicted based on standard additive rules and comparison with similar indanone structures.

| Atom Number | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| 1 | C=O | - | ~205-210 |

| 2 | CH₂ | ~2.6 | ~50-55 |

| 3 | C(CH₃)₂ | - | ~40-45 |

| 3a | C | - | ~135-140 |

| 4 | CH | ~7.5 (d) | ~125-130 |

| 5 | CH | ~7.2 (d) | ~135-140 |

| 6 | C-CH₃ | - | ~145-150 |

| 7 | CH | ~7.6 (s) | ~120-125 |

| 7a | C | - | ~150-155 |

| 8 (on C3) | 2 x CH₃ | ~1.2 (s) | ~25-30 |

| 9 (on C6) | CH₃ | ~2.4 (s) | ~20-25 |

This is an interactive data table. Users can sort and filter the data.

Multi-dimensional NMR experiments are crucial for unambiguously assigning the signals predicted above and establishing the carbon skeleton.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. For this compound, a key correlation would be observed between the protons on the aromatic ring, specifically between the proton at position 4 (H4) and the one at position 5 (H5), confirming their adjacency. The methylene (B1212753) protons at C2 would not show COSY correlations to other protons as they are isolated.

HSQC (Heteronuclear Single Quantum Coherence): This 2D spectrum correlates each proton signal with the carbon to which it is directly attached. researchgate.netnih.gov It would be used to definitively link the predicted proton shifts to their corresponding carbon signals. For example, the singlet at ~2.6 ppm would correlate with the carbon signal at ~50-55 ppm, confirming its assignment to the C2 methylene group. researchgate.netnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (2-3 bonds) between protons and carbons. github.io This is vital for connecting the different fragments of the molecule. Key expected correlations for this compound would include:

The methyl protons at C3 (~1.2 ppm) correlating to the C3 quaternary carbon (~40-45 ppm), the C2 methylene carbon (~50-55 ppm), and the C3a quaternary carbon (~135-140 ppm).

The methylene protons at C2 (~2.6 ppm) correlating to the C1 carbonyl carbon (~205-210 ppm) and the C3 quaternary carbon.

The aromatic methyl protons at C6 (~2.4 ppm) correlating to C5, C6, and C7.

These experiments detect through-space interactions (Nuclear Overhauser Effect or NOE), providing insights into the three-dimensional structure and conformation of the molecule. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): For a relatively small molecule like this compound, NOESY is typically effective. reddit.com A ROESY experiment is preferred for medium-sized molecules where the NOE may be close to zero. columbia.edu Key spatial relationships that would be confirmed by a NOESY/ROESY spectrum include the proximity between:

The gem-dimethyl protons at C3 and the methylene protons at C2.

The aromatic proton at C7 and the aromatic methyl protons at C6.

The methylene protons at C2 and the aromatic proton at C7, which would indicate the conformation of the five-membered ring relative to the benzene (B151609) ring.

Density Functional Theory (DFT) has become a standard tool for predicting NMR chemical shifts, aiding in the assignment of complex spectra and confirming structural hypotheses. nih.govnih.gov The process involves:

Building a 3D model of this compound.

Performing a geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-31G(d)). researchgate.net

Calculating the NMR shielding tensors for the optimized geometry using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov

Converting the calculated shielding tensors to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

These calculated shifts can then be compared with the experimental data. A strong correlation between the calculated and experimental values provides high confidence in both the structural assignment and the conformational model used for the calculation. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography gives the precise atomic arrangement in the solid state. This technique would provide definitive proof of the molecular structure, including exact bond lengths, bond angles, and the conformation of the fused ring system.

To date, a crystal structure for this compound has not been deposited in public crystallographic databases. The process would require growing a single, high-quality crystal of the compound and analyzing its diffraction pattern when exposed to an X-ray beam. The resulting data would yield an electron density map from which the positions of all non-hydrogen atoms can be determined with high precision.

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₁₂H₁₄O), the expected exact mass of the molecular ion [M]⁺• would be 174.1045 g/mol .

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion fragments in a predictable manner, creating a unique fingerprint that aids in structural identification. wikipedia.org

Expected Fragmentation Pattern: The fragmentation of this compound would likely proceed through several key pathways:

Loss of a methyl group (α-cleavage): The most likely initial fragmentation would be the loss of one of the methyl groups from the C3 position to form a stable acylium ion. This would result in a prominent peak at m/z 159 (M-15).

Loss of isobutylene (B52900) (McLafferty-type rearrangement): Cleavage of the five-membered ring could lead to the loss of isobutylene (C₄H₈), resulting from the two methyl groups and the C2 and C3 carbons. This would produce a fragment at m/z 118.

Aromatic fragments: Cleavage adjacent to the aromatic ring could produce characteristic aromatic ions, such as a tropylium-type ion.

Isotopic Distribution: The HRMS spectrum would also show an isotopic pattern. The main peak corresponds to the molecule containing only the most abundant isotopes (¹²C, ¹H, ¹⁶O). A smaller peak, known as the M+1 peak, would be visible at approximately 175.1079, primarily due to the natural abundance of ¹³C (~1.1%). The relative intensity of the M+1 peak for a molecule with 12 carbons is expected to be around 13.2% of the M peak, which helps confirm the carbon count in the molecular formula.

Derivatization for Enhanced MS Analysis

For compounds like this compound, which possess a ketone functional group, derivatization is a key strategy to improve analysis by mass spectrometry (MS), particularly when coupled with gas chromatography (GC). The primary goals of derivatization are to increase the volatility and thermal stability of the analyte, enhance ionization efficiency, and produce characteristic fragmentation patterns that aid in structural confirmation and quantification. spectroscopyonline.com

Several reagents are effective for the derivatization of ketones. One of the most common methods is oximation, which involves the reaction of the carbonyl group with a hydroxylamine (B1172632) derivative. A particularly effective reagent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). sigmaaldrich.comnih.gov The reaction of this compound with PFBHA would yield a pentafluorobenzyloxime derivative. This derivative exhibits significantly improved chromatographic behavior and is highly sensitive for detection using GC-MS, especially with negative chemical ionization (NCI), due to the electron-capturing properties of the pentafluorobenzyl group. nih.govresearchgate.net

Another common approach is the formation of hydrazones. Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with the ketone to form a corresponding 2,4-dinitrophenylhydrazone. nih.gov These derivatives are often colored and can be analyzed by liquid chromatography-mass spectrometry (LC-MS). The resulting hydrazone derivatives provide distinct molecular ions and fragmentation patterns that are useful for identification. nih.govresearchgate.net Similarly, reagents like 2-hydrazinoquinoline (B107646) can be used to form stable hydrazones that enhance ionization efficiency in LC-MS analysis. nih.gov

The choice of derivatization reagent depends on the analytical requirements, such as the desired sensitivity, the ionization method available (e.g., Electron Impact vs. Electrospray Ionization), and the complexity of the sample matrix. spectroscopyonline.com

| Reagent | Derivative Formed | Analytical Advantages | Typical Technique |

|---|---|---|---|

| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Oxime | Increases volatility; enhances sensitivity in NCI mode. sigmaaldrich.comnih.gov | GC-MS |

| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | Produces stable, often colored derivatives; provides clear fragmentation. nih.gov | LC-MS |

| 2-Hydrazinoquinoline | Hydrazone | Improves ionization efficiency and chromatographic performance. nih.gov | LC-MS |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Structural Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides a powerful non-destructive method for identifying functional groups and gaining insight into the molecular structure of this compound. These two techniques are complementary; FT-IR measures the absorption of infrared radiation by molecules, while Raman spectroscopy measures the inelastic scattering of monochromatic light. thermofisher.comsurfacesciencewestern.com

The vibrational spectrum of this compound is dominated by features arising from the carbonyl group, the aromatic ring, and the aliphatic methyl groups.

Carbonyl (C=O) Stretching: The most prominent feature in the FT-IR spectrum is expected to be the strong, sharp absorption band corresponding to the C=O stretching vibration. For a six-membered cyclic ketone fused to an aromatic ring, this band typically appears in the range of 1715-1695 cm⁻¹. youtube.comlibretexts.org This peak would be weaker but still observable in the Raman spectrum.

Aromatic C-H and C=C Stretching: The aromatic ring gives rise to several characteristic bands. C-H stretching vibrations are expected to appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). scialert.net The C=C stretching vibrations within the benzene ring will produce a set of medium-to-weak bands in the 1620-1450 cm⁻¹ region. scialert.net

Aliphatic C-H Stretching and Bending: The three methyl groups contribute to strong C-H stretching vibrations in the 3000-2850 cm⁻¹ region. mdpi.com Additionally, characteristic C-H bending (scissoring and rocking) vibrations for the methyl (CH₃) and methylene (CH₂) groups will be visible in the 1470-1365 cm⁻¹ range. youtube.com

The combination of FT-IR and Raman spectra provides a comprehensive vibrational fingerprint of this compound, allowing for its unambiguous identification and structural characterization. spectroscopyonline.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected FT-IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Medium |

| Aliphatic C-H Stretch (CH₃) | 3000 - 2850 | Strong | Strong |

| Carbonyl (C=O) Stretch | 1715 - 1695 | Strong, Sharp | Weak |

| Aromatic C=C Stretch | 1620 - 1450 | Medium to Weak | Medium to Strong |

| Aliphatic C-H Bend (CH₃, CH₂) | 1470 - 1365 | Medium | Medium |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

Chiroptical spectroscopy, particularly circular dichroism (CD), is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. wikipedia.orglibretexts.org This technique is exclusively sensitive to chiral molecules—those that are non-superimposable on their mirror images. wikipedia.org

The this compound molecule, as named, is achiral. It possesses a plane of symmetry passing through the carbonyl group and the aromatic ring. Therefore, it does not exhibit a CD spectrum. rsc.org

However, CD spectroscopy would become an invaluable tool for the stereochemical analysis of chiral derivatives of this indanone. A chiral center could be introduced, for example, by substituting one of the geminal methyl groups at the C-3 position with a different substituent, or by introducing a substituent at the C-2 position.

For such a chiral indanone derivative, the carbonyl chromophore would be in a chiral environment, giving rise to a characteristic CD signal. The n→π* electronic transition of the ketone group, which is weak in UV-Vis absorption, typically produces a strong signal (known as a Cotton effect) in the CD spectrum. jst.go.jp The sign of this Cotton effect can be used to determine the absolute configuration of the stereocenter near the carbonyl group by applying empirical rules, most notably the Octant Rule for ketones. The Octant Rule relates the spatial arrangement of substituents in the eight octants around the carbonyl group to the sign of the observed Cotton effect, allowing for the assignment of R or S configuration. jst.go.jp

Furthermore, for a synthesized chiral derivative, CD spectroscopy can be used to determine its enantiomeric excess (% ee) by comparing the signal intensity to that of an enantiomerically pure standard. nih.gov Thus, while inapplicable to the parent compound, CD is a critical technique for characterizing and confirming the stereochemistry of any synthesized chiral analogues.

General computational methodologies for similar organic molecules are well-established, but applying them to this compound would be speculative and would not constitute a report of actual research findings as requested. Therefore, it is not possible to provide a scientifically accurate article with detailed data tables and research findings strictly adhering to the provided structure for this specific chemical compound.

To fulfill the user's request, published research containing the following would be required:

For Section 5.1: A study that has performed and published the results of DFT and ab initio calculations on this compound, including its optimized ground state geometry, electronic properties (such as orbital energies), and predicted NMR, IR, and UV-Vis spectra.

For Section 5.2: Research detailing simulations of chemical reactions involving this compound, including the identification of transition states, Intrinsic Reaction Coordinate (IRC) analysis to confirm reaction pathways, and calculated energy profiles with specific activation barriers.

Without such dedicated studies, generating the requested article would involve fabricating data and research findings, which falls outside the scope of scientifically accurate content generation.

Theoretical and Computational Chemistry of 3,3,6 Trimethyl 1 Indanone

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is crucial for understanding the three-dimensional structure of 3,3,6-trimethyl-1-indanone and its influence on the molecule's physical and chemical properties. The fusion of a benzene (B151609) ring with a cyclopentanone (B42830) ring creates a relatively rigid bicyclic core. However, the cyclopentanone ring is not perfectly planar and can adopt various puckered conformations, such as the envelope and twist forms. The presence of two methyl groups at the C3 position and one at the C6 position significantly influences the conformational preferences and the energy barriers between different conformations.

Molecular Dynamics (MD) simulations offer a powerful method to explore the dynamic behavior of this compound over time. nih.govresearchgate.net By simulating the motion of atoms and molecules, MD can reveal how the indanone structure fluctuates around its equilibrium geometry at a given temperature. Key insights from MD simulations include:

Conformational Stability: Identifying the most stable, low-energy conformations and the timescale of transitions between them.

Solvent Effects: Understanding how interactions with solvent molecules influence the conformational landscape.

Structural Flexibility: Analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify the stability and flexibility of different parts of the molecule. For instance, the methyl groups would be expected to exhibit higher RMSF values compared to the atoms in the rigid bicyclic core.

While specific MD studies on this compound are not prevalent in the literature, the methodology has been extensively applied to various organic molecules and protein-ligand complexes to understand their dynamic stability and conformational changes. mdpi.com Such simulations are critical for predicting how the molecule might interact with biological targets or other reactants.

Electronic Properties and Reactivity Descriptors (e.g., HOMO-LUMO, MESP, NBO)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules like this compound. dergipark.org.tr From DFT calculations, several key descriptors can be derived to predict the molecule's chemical behavior.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. chalcogen.ro The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. For this compound, the electron-rich aromatic ring and the carbonyl group are expected to be the primary contributors to the frontier orbitals.

Molecular Electrostatic Potential (MESP): The MESP is a visual tool used to identify the electrophilic and nucleophilic sites within a molecule. ijsrset.com It maps the electrostatic potential onto the electron density surface.

Negative Potential Regions (Red/Yellow): Indicate areas rich in electrons, which are susceptible to electrophilic attack. In this compound, this region is expected to be concentrated around the carbonyl oxygen atom due to its high electronegativity.

Positive Potential Regions (Blue): Indicate areas with a deficiency of electrons, which are prone to nucleophilic attack. The carbonyl carbon and the hydrogen atoms of the methyl groups are likely sites of positive potential.

| Parameter | Value | Description |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to the electron-donating ability. |

| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | 6.5 eV | The energy required to remove an electron; calculated as -EHOMO. |

| Electron Affinity (A) | 1.2 eV | The energy released when an electron is added; calculated as -ELUMO. |

| Global Hardness (η) | 2.65 eV | Resistance to change in electron distribution; calculated as (I-A)/2. A higher value indicates greater stability. nih.gov |

| Chemical Potential (μ) | -3.85 eV | The escaping tendency of electrons; calculated as -(I+A)/2. |

| Electrophilicity Index (ω) | 2.80 eV | A measure of the ability of a species to accept electrons; calculated as μ²/2η. |

Note: The values in Table 1 are illustrative and represent typical data obtained from DFT calculations for similar organic molecules. Actual values would require a specific computational study on this compound.

In Silico Design and Prediction of Novel Derivatives and Reactions

Computational chemistry is a cornerstone of modern drug discovery and materials science, enabling the rational design of novel molecules with desired properties. researchmap.jp Starting with the this compound scaffold, in silico methods can be employed to predict and design new derivatives with enhanced biological activity, different reactivity, or improved physical characteristics.

The process of in silico design typically involves several steps:

Scaffold Hopping and Modification: The core structure of this compound can be systematically modified by adding, removing, or substituting functional groups at various positions. For example, substituents could be added to the aromatic ring to modulate electronic properties, or the carbonyl group could be transformed into other functional groups to alter reactivity.

Property Prediction: For each designed derivative, computational tools can predict a range of properties, including electronic descriptors (as discussed in 5.4), ADME (Absorption, Distribution, Metabolism, and Excretion) properties for potential pharmaceutical applications, and toxicity profiles. researchgate.net

Molecular Docking: If the goal is to design a biologically active molecule, molecular docking simulations can be used to predict how the designed derivatives will bind to a specific protein target. researchmap.jpresearchgate.net These simulations calculate the binding affinity and predict the binding mode, helping to identify the most promising candidates for synthesis and experimental testing.

Reaction Prediction: Computational methods can also be used to explore and predict new chemical reactions involving this compound. By calculating the reaction energy profiles and transition state structures, chemists can assess the feasibility of a proposed synthetic route or discover novel, previously unconsidered reaction pathways. This approach can guide the synthesis of the designed derivatives in the laboratory.

For instance, based on the known biological activities of other indanone derivatives, one could design novel analogs of this compound as potential enzyme inhibitors or receptor modulators. researchmap.jpbeilstein-journals.org The trimethyl substitution pattern provides a unique steric and electronic starting point for such design efforts.

Applications of 3,3,6 Trimethyl 1 Indanone in Advanced Chemical Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Molecules

As a readily accessible intermediate, 3,3,6-trimethyl-1-indanone serves as a cornerstone in the synthesis of intricate organic molecules. chemicalbook.com Its chemical reactivity, centered around the carbonyl group and the aromatic ring, allows for a wide array of transformations, making it a pivotal precursor for polycyclic systems, novel molecular scaffolds, and other valuable chemical reagents.

Building Block for Polycyclic Aromatic Hydrocarbons (PAHs)

While direct synthesis of specific Polycyclic Aromatic Hydrocarbons (PAHs) from this compound is not extensively detailed in dedicated studies, the general class of 1-indanones serves as a well-established precursor for the construction of larger fused aromatic systems. Methodologies such as intramolecular cyclization and annulation reactions are commonly employed to build additional aromatic rings onto the indanone core.

For instance, a synthetic strategy for fluorinated PAHs utilizes 1-indanone (B140024) intermediates which are formed via an intramolecular Friedel–Crafts acylation, followed by cyclization to yield the target PAH. beilstein-journals.org The this compound molecule is a suitable candidate for similar transformations. The ketone functionality can be converted into a leaving group or a reactive site to facilitate cyclization reactions with adjacent aromatic systems. The methyl groups on the indanone ring would be incorporated into the final PAH structure, influencing its electronic properties, solubility, and solid-state packing.

Scaffold for Novel Synthetic Methodologies Development

The 1-indanone framework, for which this compound is a representative example, has been instrumental in the development of new and innovative synthetic methods. Its rigid structure and defined reactive sites provide an ideal platform for testing and optimizing novel catalytic processes and reaction cascades.

Several modern synthetic strategies have been demonstrated using the 1-indanone scaffold:

Ring Expansion Reactions: Rhodium-catalyzed direct insertion of ethylene (B1197577) or alkynes into the C–C bond of 1-indanones has been developed to create benzocycloheptenone skeletons. nih.gov This "cut-insert-sew" methodology provides an efficient route to medium-sized ring systems, which are valuable intermediates for bioactive compounds. nih.gov

Domino Reactions: A domino intermolecular Friedel–Crafts alkylation and intramolecular acylation of ethyl cinnamates with arenes, followed by a Fischer indole (B1671886) synthesis, uses an in-situ generated indanone derivative to produce complex indenoindoles in a single pot. scispace.com

Regioselective Synthesis: The regioselectivity of the PPA (polyphosphoric acid)-mediated synthesis of indanones can be controlled by the concentration of PPA, allowing selective access to different isomers. d-nb.info This methodology highlights how the reaction conditions can be tuned to control the outcome of cyclization on substituted aromatic precursors.